Lipoxin A4

Beschreibung

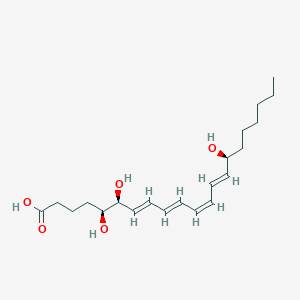

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040535 | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89663-86-5 | |

| Record name | Lipoxin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIPOXIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Lipoxin A4

Arachidonic Acid as a Key Precursor for Lipoxin Biosynthesis

Lipoxins are bioactive autacoid metabolites primarily derived from arachidonic acid (ARA), an omega-6 polyunsaturated fatty acid. mdpi.comwikipedia.org ARA serves as the foundational precursor for the enzymatic synthesis of LXA4 and other lipoxins in both invertebrates and mammals. mdpi.com The metabolism of ARA is central to the production of various lipid mediators, including both pro-inflammatory and anti-inflammatory molecules. researchgate.netnih.gov

Enzymatic Pathways of Endogenous Lipoxin A4 Synthesis

The biosynthesis of LXA4 in vivo is regulated by a series of enzymatic reactions involving lipoxygenases (LOs) and, under specific conditions, COX-2. mdpi.comresearchgate.net Three major biosynthetic routes for lipoxins have been identified. mdpi.com

Transcellular Biosynthesis Mechanisms

A hallmark of lipoxin biosynthesis is the involvement of transcellular mechanisms, where different cell types cooperate by contributing distinct enzymes or intermediate products to complete the synthesis of LXA4. wikipedia.orgscielo.brersnet.org This intercellular interaction is crucial for amplifying and generating these lipid-derived mediators, particularly those produced by lipoxygenases. scielo.br For instance, one cell type may produce an intermediate that is then passed to a second cell type for further metabolism into the final lipoxin product. wikipedia.org

One primary route for LXA4 biosynthesis involves the sequential oxygenation of arachidonic acid by 5-lipoxygenase (5-LO) and 15-lipoxygenase (15-LO). mdpi.comresearchgate.nettaylorandfrancis.com This pathway can proceed in two main sequences:

Neutrophil-epithelial/macrophage interaction: Neutrophils, expressing 5-LO, convert arachidonic acid to leukotriene A4 (LTA4). mdpi.comersnet.orgresearchgate.net This LTA4 is then released and taken up by a second cell type, such as epithelial cells or alveolar macrophages, which express 15-LO. mdpi.comersnet.orgresearchgate.net The 15-LO then metabolizes LTA4 to form a 5S,6S,15S-epoxytetraene intermediate, which is subsequently hydrolyzed to yield LXA4 and LXB4. mdpi.comscispace.com

Alternative sequence: Arachidonic acid can first be oxygenated by 15-LO to form 15S-hydroperoxyeicosatetraenoic acid (15S-HPETE). mdpi.comscielo.br This intermediate is then transformed by 5-LO to the 5S,6S,15S-epoxytetraene, which is subsequently hydrolyzed to LXA4 and LXB4. mdpi.com This pathway highlights the "class switch" in eicosanoid mediator biosynthesis from pro-inflammatory leukotrienes to pro-resolving lipoxins, often favored by the upregulation of 15-LO activity. ersnet.org

Another significant transcellular pathway for LXA4 biosynthesis involves the coordinated action of 5-LO, predominantly found in myeloid cells like neutrophils, and 12-lipoxygenase (12-LO), primarily present in platelets. mdpi.comscielo.brresearchgate.netresearchgate.net In this route:

5-LO in neutrophils catalyzes the conversion of arachidonic acid to LTA4. mdpi.comscielo.bratsjournals.org

LTA4 is rapidly released from the neutrophils and taken up by interacting platelets. scielo.bratsjournals.org

Platelet 12-LO then converts LTA4 to a delocalized cation, which is subsequently attacked by water molecules at specific carbons (C-6 for LXA4 or C-14 for LXB4) to form lipoxins. mdpi.comresearchgate.net This pathway is particularly evident during platelet-leukocyte interactions and microaggregate formation. atsjournals.orgashpublications.org

Aspirin-Triggered Lipoxin (ATL) Synthesis

A distinct class of lipoxins, known as aspirin-triggered lipoxins (ATLs) or 15-epi-lipoxins, are generated through a specific pathway involving aspirin (B1665792). mdpi.comscielo.brnih.govnih.gov These epimers, such as 15-epi-LXA4, share many biological actions with native LXA4. ahajournals.org

The synthesis of ATLs is initiated by the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin. scielo.brnih.govresearchgate.net Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX activity, aspirin modifies COX-2's catalytic activity. nih.govaai.orgpnas.org

Aspirin-acetylated COX-2, expressed in cells like vascular endothelial cells and mucosal epithelial cells, switches its metabolism of arachidonic acid from producing prostanoids to generating 15R-hydroxyeicosatetraenoic acid (15R-HETE). mdpi.comscielo.braai.orgresearchgate.net

This 15R-HETE is then released from the endothelial or epithelial cells and transformed by leukocyte 5-LO, via transcellular routes, into 15-epimer lipoxins. scielo.braai.orgresearchgate.net This unique biosynthetic origin gives rise to the term "aspirin-triggered lipoxins." aai.org This mechanism is believed to contribute to some of aspirin's beneficial anti-inflammatory effects. ahajournals.orgaai.org

Compound Names and PubChem CIDs

Metabolic Inactivation Pathways of this compound

Omega-Oxidation and Omega-Hydroxylation Pathways

Omega-oxidation and omega-hydroxylation represent key metabolic pathways for the inactivation of this compound. These processes primarily occur at the terminal (omega) carbon or the penultimate (omega-1) carbon of the fatty acid chain.

A major route of this compound degradation involves ω-oxidation at the C-20 position nih.govannualreviews.org. The formation of 20-hydroxy-LXA4, a novel metabolite, is catalyzed by specific cytochrome P450 enzymes nih.gov. Notably, human neutrophil microsomes can form 20-hydroxy-LXA4, a process requiring both molecular oxygen and NADPH nih.gov. This ω-hydroxylation is attributed to a neutrophil cytochrome P-450, specifically the leukotriene B4 (LTB4) ω-hydroxylase, which belongs to the CYP4F family (e.g., CYP4F3) nih.govfrontiersin.orguniprot.orgdrugbank.com. Research indicates that recombinant CYP4Fs are capable of degrading LXA4 through ω-hydroxylation frontiersin.org. This enzymatic activity is inhibited by carbon monoxide and by antibodies raised against NADPH-cytochrome P-450 reductase, underscoring the involvement of the cytochrome P450 system nih.gov.

Another significant metabolic transformation of this compound involves its initial dehydrogenation at the C-15 position to form 15-oxo-lipoxin A4 scispace.comnih.govnih.gov. This reaction is mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) scispace.comnih.gov. The resulting 15-oxo-lipoxin A4 is an α,β-unsaturated carbonyl-containing fatty acid, which exhibits electrophilic properties nih.govnih.gov. Further metabolism of 15-oxo-lipoxin A4 can occur via prostaglandin (B15479496) reductase 2 (PTGR2), which reduces the C=C bond at C13-C14, yielding the non-electrophilic product 13,14-dihydro-15-oxo-lipoxin A4 nih.gov. The development of stable synthetic analogs of lipoxins often incorporates modifications designed to minimize inactivation by 15-PGDH and ω-oxidation pathways, thereby enhancing their therapeutic potential nih.govannualreviews.orgscispace.com.

Glutathione (B108866) Conjugation and Cysteinyl-Lipoxin Formation

This compound can also undergo conjugation with glutathione, leading to the formation of a class of metabolites known as cysteinyl-lipoxins wikipedia.org. This pathway is analogous to the formation of cysteinyl-leukotrienes. The initial product of this conjugation is lipoxin C4 (LXC4), which is subsequently metabolized through sequential steps to form lipoxin D4 (LXD4) and lipoxin E4 (LXE4) wikipedia.orgchemeurope.com.

The conjugation with glutathione serves as a detoxification mechanism, particularly for electrophilic metabolites of this compound. For instance, the electrophilic 15-oxo-lipoxin A4 has been shown to form a glutathione conjugate, which can be detected using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. This conjugation represents a mechanism by which the body can neutralize the reactive electrophilic moiety of 15-oxo-LXA4, preventing potential adverse interactions with cellular components like proteins containing reactive nucleophilic amino acids, primarily cysteine nih.gov. Studies suggest that reduced cellular glutathione levels may favor the synthesis of lipoxins over pro-inflammatory cysteinyl-leukotrienes, indicating a potential regulatory interplay in inflammatory resolution core.ac.uk.

Compound Names and PubChem CIDs

Receptors and Intracellular Signaling of Lipoxin A4

Downstream Intracellular Signaling Cascades Activated by Lipoxin A4

Aryl Hydrocarbon Receptor (AhR) Ligation

This compound functions as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various physiological and pathophysiological processes, including immune system modulation and inflammation resolution. wikipedia.orgnih.govnih.govwikipedia.orgsci-hub.seontosight.aigenecards.orguniprot.orgscispace.comrndsystems.comcenmed.comnih.govguidetopharmacology.org This interaction is significant for LXA4's anti-inflammatory effects. nih.govuniprot.org

Research indicates that LXA4 binds to and activates AhR, leading to specific downstream cellular responses. In Hepa-1 cells, LXA4 demonstrated a concentration-dependent activation of a DRE-driven CAT reporter construct, resulting in more than a 10-fold increase in CAT activity at a concentration of 0.3 µM. rndsystems.com Furthermore, LXA4 transformed AhR into an active DNA response element (DRE)-binding form in a concentration-dependent manner, as evidenced by gel mobility shift analysis. rndsystems.com Competitive binding experiments revealed that 100 nM LXA4 produced a half-maximum displacement (EC50) of [3H]TCDD binding to AhR. rndsystems.com The activation of AhR by LXA4 also leads to a transient increase in the mRNA levels of CYP1A1, an AhR-responsive gene, with expression peaking approximately 4 hours post-stimulation. rndsystems.com Interestingly, LXA4 also acts as a competitive inhibitor for the CYP1A1 enzyme, with a calculated inhibition constant (Ki) of 1.1 µM. rndsystems.com

The activation of AhR by lipoxins, alongside ALXR, has been shown to trigger the expression of suppressor of cytokine signaling (SOCS)-2 in dendritic cells, highlighting a mechanism through which LXA4 modulates innate and acquired immune responses. nih.govguidetopharmacology.org In the context of non-alcoholic fatty liver disease (NAFLD), AhR is primarily involved in the resolution phase of inflammation through the induction of LXA4 and IL-22. uniprot.orgcenmed.com Studies in human alveolar epithelial cells (A549) showed that the beneficial effects of LXA4 on epithelial sodium channel (ENaC) expression were reversed by the AhR antagonist α-naphthoflavone, indicating a direct involvement of AhR in these cellular functions. scispace.com Moreover, LXA4 can induce the nuclear translocation of AhR, which may facilitate its interaction with nuclear proteins. ontosight.ai

Interactions with GPR32 and High Affinity Cysteinyl Leukotriene Receptors

Beyond ALX/FPR2, this compound also interacts with G protein-coupled receptor 32 (GPR32). nus.edu.sgwikipedia.orgnih.govnih.govsci-hub.senih.govwikipedia.orgresearchgate.net GPR32 is recognized as a receptor for both this compound and Resolvin D1, and its activation is linked to the resolution of pulmonary inflammation. wikipedia.orgresearchgate.net Experimental data indicate that LXA4 directly activates GPR32 with high potency, demonstrating an EC50 of approximately 3.4 x 10^-11 M. researchgate.net The engagement of GPR32 by LXA4 has been implicated in promoting pro-resolving cellular events such as efferocytosis and phagocytosis.

This compound also exhibits significant interactions with high-affinity cysteinyl leukotriene (CysLT) receptors, specifically acting as an antagonist at CysLT1 receptors. nus.edu.sgwikipedia.orgnih.govctdbase.orgnih.govresearchgate.netsci-hub.sescispace.comguidetopharmacology.org This antagonistic action is crucial in blocking pro-inflammatory responses mediated by leukotriene D4 (LTD4), particularly in allergic airway inflammation. ctdbase.orgresearchgate.net LXA4 and its stable analogs can competitively inhibit the binding of LTD4 to CysLT1 receptors. researchgate.net This mechanism is distinct from LXA4's primary signaling through ALX/FPR2, suggesting a multifaceted approach to inflammation resolution. researchgate.net While CysLT1 receptor activation is associated with chronic airway inflammation and remodeling, LXA4's antagonism helps mitigate these pathological processes. Furthermore, LXA4 has been shown to modulate LTD4-stimulated proliferation and activation of the platelet-derived growth factor receptor beta (PDGFRβ) in mesangial cells, illustrating a complex cross-talk between G protein-coupled receptors and receptor tyrosine kinases. Although CysLT2 receptor expression has been observed in some cell types, LXA4's effects are not consistently blocked by CysLT2 antagonists, indicating a more nuanced role for this receptor in LXA4 signaling. scispace.comguidetopharmacology.org

Table 1: Key Receptors and Binding Characteristics of this compound

| Receptor Name | Type of Receptor | Key Ligands (beyond LXA4) | Binding Affinity (where specified) | Primary Role in LXA4 Signaling |

| ALX/FPR2 | G protein-coupled receptor (GPCR) | Aspirin-triggered LX (ATL), Resolvin D1, Annexin A1 | High affinity (Kd ~ 0.5 nM) wikipedia.org | Primary anti-inflammatory and pro-resolving actions |

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor | TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) rndsystems.com | EC50 ~ 100 nM (for [3H]TCDD displacement) rndsystems.com | Modulation of immune responses, anti-inflammatory actions, SOCS-2 expression nih.govuniprot.orgnih.govguidetopharmacology.org |

| GPR32 | G protein-coupled receptor (GPCR) | Resolvin D1 wikipedia.orgresearchgate.net | EC50 ~ 3.4 x 10^-11 M (for direct activation) researchgate.net | Promotion of efferocytosis and phagocytosis |

| Cysteinyl Leukotriene Receptor 1 (CysLT1) | G protein-coupled receptor (GPCR) | Leukotriene D4 (LTD4) ctdbase.orgresearchgate.net | Antagonist ctdbase.orgresearchgate.net | Antagonism of LTD4-mediated pro-inflammatory responses ctdbase.orgresearchgate.net |

| Cysteinyl Leukotriene Receptor 2 (CysLT2) | G protein-coupled receptor (GPCR) | Leukotriene C4 (LTC4) uniprot.org | Varied interactions, less clear antagonism by LXA4 scispace.comguidetopharmacology.org | Potential modulation of inflammatory responses guidetopharmacology.org |

Note: This table is designed for interactive display in a digital environment, allowing for sorting and filtering.

Modulation of MicroRNA Pathways (e.g., let-7c miRNA)

This compound actively modulates microRNA (miRNA) pathways, which are critical regulators of gene expression and are implicated in various physiological and pathological processes. wikipedia.org A notable example of this modulation involves the upregulation of let-7c miRNA. wikipedia.org

This upregulation of let-7c miRNA by LXA4 is particularly relevant in the context of anti-fibrotic responses, such as those observed in renal fibrosis. wikipedia.org Let-7c miRNA directly targets Transforming Growth Factor beta Receptor 1 (TGFβR1), a key component of the TGF-β1 signaling pathway. wikipedia.org This is significant because TGF-β1 is a major inducer of fibrotic conditions and is known to suppress let-7c miRNA expression. wikipedia.org By upregulating let-7c, LXA4 effectively attenuates TGF-β1-induced expression of pro-fibrotic markers such as fibronectin, N-cadherin, thrombospondin, and the notch ligand jagged-1 in human proximal tubular epithelial (HK-2) cells. Experimental evidence further supports this mechanism, showing that overexpression of let-7c mimics the anti-fibrotic effects of LXA4, while inhibiting let-7c with an anti-miR diminishes LXA4's protective actions.

Beyond let-7c, LXA4 has also been shown to activate the alveolar epithelial sodium channel gamma (ENaC-γ) through the microRNA-21/PTEN/AKT pathway in models of lipopolysaccharide (LPS)-induced inflammatory lung injury. Conversely, certain pathological conditions can influence LXA4 pathways through miRNA. For instance, the Kaposi's sarcoma-associated herpesvirus (KSHV) miRNA cluster has been observed to downregulate LXA4 secretion, potentially by targeting 15-lipoxygenase, an enzyme essential for LXA4 biosynthesis.

Table 2: Modulation of MicroRNA Pathways by this compound

| MicroRNA Pathway | Effect of LXA4 | Downstream Targets/Pathways | Biological Outcome |

| let-7c miRNA | Upregulation | TGFβ Receptor 1 (TGFβR1), COL1A1, COL1A2, THBS1, HMGA2 | Attenuation of TGF-β1-induced fibrosis, particularly in renal epithelia wikipedia.org |

| microRNA-21 | Modulation | PTEN/AKT pathway | Activation of alveolar epithelial sodium channel gamma (ENaC-γ) |

Note: This table is designed for interactive display in a digital environment, allowing for sorting and filtering.

Cellular and Molecular Mechanisms of Lipoxin A4 Action

Regulation of Pro-inflammatory and Pro-resolving Mediators

LXA4 plays a pivotal role in fine-tuning the inflammatory milieu by downregulating pro-inflammatory signals and promoting the release of mediators that facilitate resolution.

Lipoxin A4 significantly reduces the production and release of key pro-inflammatory cytokines and chemokines, which are central to initiating and perpetuating inflammatory responses. Research has consistently demonstrated LXA4's inhibitory effects across various cell types and disease models:

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): LXA4 has been shown to inhibit IL-1β and TNF-α production in numerous contexts. For instance, in human synovial fibroblasts, LXA4 inhibited IL-1β-induced IL-6 and IL-8 synthesis and prevented IL-1β-induced matrix metalloproteinase-3 (MMP-3) synthesis aai.orgaai.orgnih.gov. In a mouse model of atherosclerosis, administration of LXA4 and its analog reduced aortic expression of IL-1β and IL-6 frontiersin.org. In models of Alzheimer's disease, traumatic brain injury, and diabetic kidney disease, LXA4 treatment reduced NF-κB activation and inflammatory cytokine levels, including IL-1β and TNF-α researchgate.netfrontiersin.orgdovepress.comfrontiersin.orgnih.govfrontiersin.org. In lipopolysaccharide (LPS)-induced BV2 microglial activation, LXA4 downregulated IL-1β and TNF-α frontiersin.org.

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): LXA4 effectively suppresses the release of IL-6 and IL-8. In human synovial fibroblasts, LXA4 reduced IL-6 synthesis by 45% ± 7% and IL-8 synthesis by 75% ± 11% in response to IL-1β stimulation aai.orgaai.orgnih.gov. In virus-infected cells and Kaposi's sarcoma cells, LXA4 treatment decreased the secretion of pro-inflammatory cytokines IL-6 and IL-8 dovepress.comnih.gov. Studies in animal models of arthritis also reported that LXA4 attenuated arthritis by diminishing joint erosion and pro-inflammatory cytokine release, including IL-6 frontiersin.orgfrontiersin.org. LXA4 has also been shown to inhibit IL-8 release from TNF-α-primed colonic cell lines and human intestinal mucosa ex vivo core.ac.ukaai.org.

These effects are often mediated by the inhibition of master pro-inflammatory pathways, such as NF-κB and MAPK signaling (e.g., ERK and JNK pathways), which are crucial for the transcription of inflammatory genes researchgate.netnih.govfrontiersin.orgspandidos-publications.complos.org.

Table 1: Impact of this compound on Pro-inflammatory Cytokines

| Cytokine/Chemokine | Effect of LXA4 | Context/Cell Type | Reference |

| IL-1β | Downregulation | Human synovial fibroblasts, BV2 microglial cells, mouse models of atherosclerosis, arthritis, traumatic brain injury, diabetic kidney disease | researchgate.netaai.orgaai.orgnih.govfrontiersin.orgdovepress.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org |

| TNF-α | Downregulation | BV2 microglial cells, mouse models of Alzheimer's disease, traumatic brain injury, diabetic kidney disease, Kaposi's sarcoma, human colonic mucosa | researchgate.netdovepress.comfrontiersin.orgnih.govfrontiersin.orgnih.govcsic.es |

| IL-6 | Downregulation | Human synovial fibroblasts, mouse models of atherosclerosis, arthritis, Kaposi's sarcoma, virus-infected cells, human umbilical vein endothelial cells (HUVECs) | aai.orgaai.orgnih.govfrontiersin.orgdovepress.comnih.govnih.govfrontiersin.orgaai.org |

| IL-8 | Downregulation | Human synovial fibroblasts, virus-infected cells, human colonic cell lines, human intestinal mucosa, HUVECs | scielo.braai.orgaai.orgnih.govdovepress.comcore.ac.ukaai.orgaai.org |

In addition to suppressing pro-inflammatory mediators, LXA4 actively promotes the generation of anti-inflammatory and pro-resolving cytokines, which are essential for resolving inflammation and facilitating tissue repair:

Interleukin-10 (IL-10): LXA4 increases the expression and release of IL-10, a potent anti-inflammatory cytokine. Studies in Alzheimer's disease animal models showed that epi-lipoxin treatment increased anti-inflammatory cytokines like IL-10 and TGF-β frontiersin.orgdovepress.com. In LPS-induced BV2 microglial activation, LXA4 upregulated IL-10 frontiersin.org. LXA4 also increased IL-10 secretion in virus-infected cells and in THP-1 macrophages dovepress.comresearchgate.net. This effect is crucial for promoting alternatively activated macrophages (M2 phenotype), which are involved in tissue repair and resolution dovepress.comfrontiersin.orgresearchgate.netmdpi.comacs.org.

Transforming Growth Factor-β (TGF-β): LXA4 has been linked to increased TGF-β, another cytokine with significant roles in anti-inflammatory and pro-fibrotic responses. In mouse models of Alzheimer's disease, LXA4 derivatives improved phagocytic elimination of harmful aggregates by upregulating IL-10 and TGF-β anti-inflammatory pathways frontiersin.org. LXA4 also attenuates TGF-β1-induced renal fibrosis by suppressing the Notch signaling pathway frontiersin.org.

These actions contribute to shifting the inflammatory environment towards a more resolving and reparative state dovepress.comresearchgate.net.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix (ECM), a process critical for tissue remodeling but also implicated in inflammatory tissue destruction and metastasis. LXA4 has been shown to inhibit the activity and expression of various MMPs:

MMP-1, MMP-2, MMP-3, and MMP-9: LXA4 inhibits the production of MMPs. In human synovial fibroblasts, LXA4 prevented IL-1β-induced MMP-3 synthesis without significantly affecting MMP-1 levels aai.orgaai.orgnih.gov. In pancreatic cancer cells, LXA4 significantly inhibited cell invasion and the expression of MMP-9 and MMP-2, by suppressing the ROS/ERK/MMPs pathway nih.gov. In breast cancer cells, LXA4 treatment significantly reduced MMP-9 secretion oatext.com. In a rat model of focal cerebral ischemia-reperfusion injury, an LXA4 analog inhibited MMP-9 activity and expression researchgate.net. Topical treatment with LXA4 in a rat model of severe corneal alkali injury decreased the gene and protein expression of MMP-9 mdpi.com.

The repression of MMPs by LXA4 contributes to its anti-fibrotic and tissue-protective effects, preventing excessive tissue degradation during inflammation frontiersin.org.

Complementary to its inhibition of MMPs, LXA4 also enhances the synthesis of tissue inhibitors of metalloproteinases (TIMPs), which are natural inhibitors of MMPs, thereby maintaining the balance of ECM turnover.

TIMP-1 and TIMP-2: LXA4 has been shown to induce the expression of TIMPs. In human synovial fibroblasts, LXA4 induced a 2-fold increase of TIMP-1 and a ~3-fold increase of TIMP-2 protein levels, and these changes were accompanied by parallel increases in mRNA levels aai.orgaai.orgnih.gov. In a rat model of focal cerebral ischemia-reperfusion injury, an LXA4 analog significantly increased TIMP-1 protein levels, suggesting that LXA4-mediated reduction of MMP-9 is attributed to increased TIMP-1 expression researchgate.net. This enhancement of TIMP expression further contributes to the anti-fibrotic and tissue-protective actions of LXA4 frontiersin.org.

Table 2: Impact of this compound on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

| Mediator | Effect of LXA4 | Quantitative Data (if available) | Context/Cell Type | Reference |

| MMP-1 | Inhibition | No significant effect observed on IL-1β-induced MMP-1 in SF | Human synovial fibroblasts | aai.orgaai.org |

| MMP-2 | Inhibition | Pancreatic cancer cells | nih.gov | |

| MMP-3 | Inhibition | Prevented IL-1β-induced synthesis | Human synovial fibroblasts | aai.orgaai.orgnih.gov |

| MMP-9 | Inhibition | Reduced secretion (e.g., 5.03±0.78 ng/ml IL-1β vs 3.98±0.47 ng/ml IL-1β+LXA4 in MDA-MB231 cells) | Breast cancer cells, pancreatic cancer cells, rat cerebral ischemia-reperfusion, rat corneal alkali injury | mdpi.comnih.govoatext.comresearchgate.net |

| TIMP-1 | Enhancement | 2-fold increase in protein levels, 2-fold increase in mRNA levels | Human synovial fibroblasts, rat cerebral ischemia-reperfusion | aai.orgaai.orgnih.govresearchgate.net |

| TIMP-2 | Enhancement | ~3-fold increase in protein levels, 3- to 6-fold increase in mRNA levels | Human synovial fibroblasts | aai.orgaai.orgnih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process in wound healing and tissue repair, but its dysregulation contributes to various pathological conditions, including cancer and inflammatory diseases. LXA4 exhibits anti-angiogenic properties by suppressing pro-angiogenic factors:

Vascular Endothelial Growth Factor (VEGF): LXA4 has been shown to reduce VEGF expression and activity. In breast cancer, LXA4 exposure drastically reduced VEGF and hypoxia-induced factor (HIF-1α) expression, thereby reducing tumor growth and angiogenesis oatext.com. LXA4 also inhibits VEGF-stimulated proliferation of endothelial cells and tube formation in human umbilical vein endothelial cells (HUVECs) aai.orgoatext.comaacrjournals.org. In Kaposi's sarcoma cells, LXA4 decreased VEGF-C secretion and modulated VEGF-VEGFR interactions dovepress.comnih.gov. Studies in hepatocarcinoma cell lines and H22-bearing mice models demonstrated that LXA4 inhibited VEGF production in a dose-dependent manner and reduced serum and tumor tissue VEGF levels aacrjournals.org. In diabetic retinopathy, LXA4 suppresses VEGF production and antagonizes its actions researchgate.netmdpi.com. In a rat model of severe corneal alkali injury, LXA4 decreased the gene and protein expression of VEGFA mdpi.com. The anti-angiogenic effects of LXA4 are often linked to the inhibition of VEGF receptor 2 (VEGFR-2) phosphorylation and downstream signaling pathways nih.govaai.orgoatext.com.

Table 3: Impact of this compound on Angiogenic Factors

| Angiogenic Factor | Effect of LXA4 | Context/Cell Type | Reference |

| VEGF | Suppression | Breast cancer, Kaposi's sarcoma cells, HUVECs, hepatocarcinoma cells, diabetic retinopathy, rat corneal alkali injury | dovepress.comnih.govaai.orgmdpi.comoatext.comaacrjournals.orgresearchgate.netmdpi.com |

| HIF-1α | Reduction | Breast cancer, murine hepatocarcinoma | oatext.com |

Cellular Protection and Homeostasis Maintenance

Beyond its direct modulation of inflammatory and pro-resolving mediators, this compound contributes significantly to cellular protection and the maintenance of tissue homeostasis through several mechanisms:

Inhibition of Inflammatory Cell Infiltration: LXA4 is a potent inhibitor of neutrophil chemotaxis, transmigration, and infiltration, thereby limiting the accumulation of inflammatory cells at sites of injury scielo.bracs.orgresearchgate.netnih.gov. This action is crucial in preventing excessive tissue damage caused by sustained leukocyte activity scielo.brfrontiersin.orgfrontiersin.orgaai.orgplos.orgmdpi.comresearchgate.netresearchgate.netarvojournals.org.

Promotion of Macrophage Polarization and Efferocytosis: LXA4 promotes the polarization of macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory and pro-resolving (M2) phenotype frontiersin.orgresearchgate.netmdpi.comacs.orgnih.govfrontiersin.org. This shift is essential for the efficient phagocytic clearance of apoptotic cells (efferocytosis) and cellular debris, a non-phlogistic process vital for tissue repair and regeneration dovepress.comfrontiersin.orgresearchgate.netnih.govaginganddisease.org.

Reduction of Oxidative Stress: LXA4 has been shown to inhibit the generation of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby protecting tissues from oxidative stress-mediated damage frontiersin.orgfrontiersin.orgspandidos-publications.com. This includes inducing the antioxidant NRF2 pathway researchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com.

Maintenance of Barrier Integrity: LXA4 contributes to maintaining the integrity of physiological barriers, such as the blood-brain barrier (BBB). In models of cerebral ischemia-reperfusion injury, LXA4 analogs reduced BBB dysfunction, brain edema, and lesion volume frontiersin.orgresearchgate.net.

Cytoprotective Effects: LXA4 exhibits direct cytoprotective properties, protecting various cell types from injury and promoting cell survival. This includes protecting cardiomyocytes against hypoxia/reoxygenation injury frontiersin.org and offering protection against obesity-induced inflammation in adipose tissue, preventing associated liver and kidney complications researchgate.netacs.orgfrontiersin.org. It also plays a role in promoting lung epithelial repair frontiersin.org. In a model of severe acute pancreatitis, LXA4 analogs demonstrated potential cytoprotective properties plos.org.

Modulation of Cell Proliferation and Fibrosis: LXA4 can inhibit the proliferation of certain cell types, such as fibroblasts, which contributes to its anti-fibrotic actions frontiersin.orgnih.gov. It also counteracts the imbalance between MMPs and TIMPs, crucial in tissue degradation and fibrosis frontiersin.org.

These integrated cellular and molecular mechanisms underscore LXA4's profound capacity to actively resolve inflammation, protect tissues from damage, and restore physiological balance, making it a key endogenous mediator in the resolution of inflammatory processes.

Physiological Roles of Lipoxin A4

Involvement in Homeostatic Biological Responses

Lipoxin A4 is integral to maintaining tissue homeostasis by actively promoting the resolution of inflammation. acs.orgnih.gov Its biological activities are multifaceted and crucial for preventing the transition from acute to chronic inflammation, which can lead to tissue damage. nih.gov The failure to resolve inflammation is a key characteristic of several chronic diseases. frontiersin.org

Key homeostatic functions of this compound include:

Inhibition of Leukocyte Infiltration: LXA4 curtails the recruitment and transmigration of neutrophils, key cells in the acute inflammatory response, to the site of inflammation. rowan.eduacs.orgwikipedia.org This action helps to limit potential tissue damage caused by excessive neutrophil activity.

Stimulation of Efferocytosis: It enhances the phagocytosis of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis. acs.orgnih.gov This clearance is a critical step in resolving inflammation and facilitating tissue repair.

Modulation of Cytokine and Chemokine Production: LXA4 can suppress the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α) and interleukins (e.g., IL-1β, IL-6, IL-8). nih.govrowan.eduacs.org Simultaneously, it can promote the release of anti-inflammatory cytokines like IL-10. acs.org

Polarization of Macrophages: Research suggests LXA4 can influence macrophage polarization, decreasing the percentage of pro-inflammatory M1-like macrophages and increasing the percentage of anti-inflammatory M2-like macrophages during adipose inflammation. acs.org

These actions collectively contribute to the restoration of tissue balance following an inflammatory challenge, underscoring the importance of LXA4 as a specialized pro-resolving mediator (SPM). wikipedia.org

| Homeostatic Action of this compound | Primary Cellular Target | Key Outcome |

|---|---|---|

| Inhibition of Chemotaxis | Neutrophils, Eosinophils, Monocytes | Reduced leukocyte infiltration at inflammatory sites. acs.orgwikipedia.org |

| Stimulation of Efferocytosis | Macrophages | Enhanced clearance of apoptotic cells and debris. acs.orgnih.gov |

| Suppression of Pro-inflammatory Cytokines | Immune cells (e.g., Macrophages), Epithelial cells | Decreased levels of TNF-α, IL-1β, IL-6, IL-8. nih.govacs.org |

| Promotion of Macrophage Polarization | Macrophages | Shift towards an anti-inflammatory M2 phenotype. acs.org |

Regulation of Cyclical Endometrial Remodeling and Repair

The human endometrium undergoes cyclical phases of proliferation, differentiation, and shedding (menstruation), processes that inherently involve inflammation. nih.govbioscientifica.com this compound and its receptor, ALX/FPR2, play a significant role in regulating the inflammatory events associated with this remodeling and repair. nih.govbioscientifica.com

Research has demonstrated that the expression of the ALX/FPR2 receptor is temporally regulated throughout the menstrual cycle. nih.gov Its expression is notably upregulated during the menstrual phase, a period characterized by a significant influx of leukocytes and tissue breakdown. nih.gov This suggests a key role for LXA4 in controlling the inflammatory processes essential for menstruation and subsequent endometrial repair. nih.gov The LXA4 synthesis pathway is regulated throughout the cycle in healthy endometrium but appears to be dysregulated in women with endometriosis. researchgate.netduke.edu

Furthermore, studies have shown that LXA4 acts as an anti-inflammatory mediator within endometrial tissue. In explant cultures of human endometrium and first-trimester decidua, LXA4 was found to counteract the induction of pro-inflammatory cytokines IL-6 and IL-8. nih.gov This indicates a mechanism by which LXA4 can moderate physiological inflammation, ensuring it remains controlled and contributes effectively to tissue regeneration rather than pathology. nih.gov The expression patterns of LXA4 and its receptor in the female reproductive tract also suggest a potential role in the success of pregnancy. nih.gov

| Menstrual Cycle Phase | ALX/FPR2 Receptor Expression | Proposed Role of this compound |

|---|---|---|

| Menstrual Phase | Upregulated nih.gov | Regulates inflammation associated with tissue breakdown and repair. nih.gov |

| Early Pregnancy (Decidua) | Upregulated nih.gov | Controls inflammatory processes for decidualization and endometrial receptivity. nih.gov |

Modulation of Vascular Tone and Vasodilation

The influence of this compound on the vasculature is complex, with studies indicating it can modulate vascular tone through both vasorelaxant and contractile effects. The formation of LXA4 within the vascular lumen and wall positions it to strategically modulate vascular function. nih.gov

Several studies have highlighted the vasorelaxant properties of LXA4. Intravenous administration of LXA4 in rats resulted in a short-lived reduction in blood pressure. nih.gov In isolated rat aortic and mesenteric artery ring segments, LXA4 was shown to induce endothelium-dependent relaxation. nih.govnih.gov This suggests that LXA4 can contribute to vasodilation, potentially influencing regional blood flow during inflammatory reactions. nih.gov

Conversely, other research has demonstrated that LXA4 can also induce vascular contraction. In organ bath experiments using rat aortic rings, LXA4 caused concentration-dependent contractions. nih.gov It also increased the sensitivity of the aortic rings to the vasoconstrictor phenylephrine. nih.gov This contractile effect appears to be mediated through the ALX/FPR2 receptor and involves the RhoA/Rho kinase pathway. nih.gov

These seemingly contradictory findings suggest that the effect of LXA4 on vascular tone may be context-dependent, potentially varying based on the specific vascular bed, the presence of underlying inflammation, and the local concentration of the mediator. nih.govnih.gov

| Effect of this compound | Experimental Model | Key Finding |

| Vasodilation | In vivo (rat) | Intravenous administration caused a transient decrease in blood pressure. nih.gov |

| Ex vivo (rat aortic & mesenteric artery rings) | Induced endothelium-dependent relaxation. nih.govnih.gov | |

| Vasoconstriction | Ex vivo (rat aortic rings) | Induced concentration-dependent contractions. nih.gov |

| Ex vivo (rat aortic rings) | Increased sensitivity to phenylephrine. nih.gov |

Role of Lipoxin A4 in Pathophysiological Processes and Disease Models

Neurodegenerative and Neurological Disorders

Stroke and Cerebral Ischemia

Inflammation is a critical component in the pathophysiology of ischemic stroke and associated brain injury frontiersin.org. LXA4 production has been detected in both animal models and clinical patients following ischemic stroke, with levels tending to increase and peak within 8 hours, lasting up to 24 hours post-injury frontiersin.org.

Research findings highlight the neuroprotective effects of LXA4 in ischemic stroke models:

Reduced Infarct Volume and Neurological Deficits: Intracerebroventricular administration of LXA4 (1 nmol) has been shown to decrease infarct volume and improve neurological deficit scores after middle cerebral artery occlusion (MCAO) in mice frontiersin.org. This neuroprotection is partially mediated by PPARγ frontiersin.org.

Anti-inflammatory Actions: LXA4 treatment significantly reduces cerebral infarct volume, neutrophil infiltration, and neuronal apoptosis in rat models of transient middle cerebral artery occlusion nih.gov. It substantially reduces the upregulation of proinflammatory cytokines such as IL-1β and TNF-α, which are characteristic of stroke-induced brain injury nih.govmdpi.comnih.gov. LXA4 also inhibits the activation of NF-κB, a pathway that promotes inflammation and neurodegeneration frontiersin.orgnih.gov.

Blood-Brain Barrier (BBB) Integrity: LXA4 and its analogs, such as LXA4 methyl ester (LXA4 ME) and BML-111, improve BBB integrity by downregulating matrix metallopeptidase (MMP)-9 expression and activity and protecting tight junction proteins frontiersin.orgmdpi.comresearchgate.net. BML-111, an LXA4 analog, has been shown to significantly reduce stroke size and protect the cerebral cortex, potentially by reducing BBB permeability mdpi.com.

Antioxidant Effects: LXA4's neuroprotective effects in stroke models also involve the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) and glutathione (B108866) (GSH) synthesis, partly through the activation of the Nrf2 signaling pathway nih.govresearchgate.net.

Microglial Polarization: LXA4 has been shown to exert neuroprotective effects by regulating microglial M1/M2 polarization via the Notch signaling pathway frontiersin.orgresearchgate.net.

Table 1: Effects of Lipoxin A4 and Analogs in Stroke and Cerebral Ischemia Models

| Effect | Mechanism/Associated Factors | Model/Observation | Reference |

| Reduced Infarct Volume | Partial mediation by PPARγ | MCAO in mice | frontiersin.org |

| Improved Neurological Deficit Scores | Partial mediation by PPARγ | MCAO in mice | frontiersin.org |

| Reduced Neutrophil Infiltration | Anti-inflammatory | Transient MCAO in rats | nih.govmdpi.comnih.gov |

| Reduced Neuronal Apoptosis | Anti-inflammatory | Transient MCAO in rats | nih.govnih.gov |

| Decreased Pro-inflammatory Cytokines | Inhibition of IL-1β, TNF-α, IL-6, IL-8, NF-κB activation | Animal models of ischemic stroke | frontiersin.orgnih.govmdpi.comnih.gov |

| Improved Blood-Brain Barrier (BBB) | Upregulation of metallopeptidase inhibitor-1, downregulation of MMP-9, protection of tight junction proteins | Rat model of focal cerebral ischemia-reperfusion, TBI in mice | frontiersin.orgmdpi.comresearchgate.net |

| Upregulation of Antioxidant Enzymes | Activation of Nrf2-GSH/HO-1 signaling pathway | Stroke models | nih.govresearchgate.net |

| Regulation of Microglial Polarization | Via Notch signaling pathway | Ischemic stroke | frontiersin.orgresearchgate.net |

Traumatic Brain Injury (TBI)

TBI involves a complex cascade of physiological reactions, including primary BBB disruption and inflammatory responses, leading to secondary injury frontiersin.org. While plasma LXA4 levels tend to decrease after TBI in rat models, indicating a dominant proinflammatory theme, exogenous LXA4 treatment has shown protective effects frontiersin.org.

Key findings in TBI models:

Reduced Brain Damage: LXA4 treatment effectively reduces BBB permeability, brain edema, and lesion volume 24 hours post-TBI in mice frontiersin.orgnih.gove-century.us.

Inhibition of Pro-inflammatory Mediators: LXA4 attenuates the elevation of mRNA and protein levels of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 following TBI frontiersin.orgnih.govnih.govmdpi.com.

MAPK Pathway Modulation: LXA4 attenuates the phosphorylation of ERK and JNK, which are mitogen-activated protein kinases involved in inflammation frontiersin.orgnih.gov.

Astrocyte Activation: LXA4 enhances the activation of ALXR in astrocytes, rather than microglia, after injury, although the exact mechanism is still under investigation frontiersin.orgnih.gov.

Table 2: Effects of this compound in Traumatic Brain Injury Models

| Effect | Mechanism/Associated Factors | Model/Observation | Reference |

| Decreased BBB Permeability | Associated with inhibition of proinflammatory cytokines and MAPK activation | Weight-drop TBI model in mice | frontiersin.orgnih.gove-century.us |

| Attenuated Brain Edema | Associated with inhibition of proinflammatory cytokines and MAPK activation | Weight-drop TBI model in mice | frontiersin.orgnih.gov |

| Reduced Lesion Volume | Associated with inhibition of proinflammatory cytokines and MAPK activation | Weight-drop TBI model in mice | frontiersin.orgnih.gov |

| Inhibited Pro-inflammatory Cytokines | Downregulation of TNF-α, IL-1β, IL-6 | TBI in mice | frontiersin.orgnih.govmdpi.com |

| Attenuated MAPK Activation | Reduced phosphorylated ERK and JNK | Injured cortex at 24h post-TBI in mice | frontiersin.orgnih.gov |

| Enhanced ALXR Activation | Selective increase in astrocytes | Injured cortex at 24h post-TBI in mice | frontiersin.orgnih.gov |

Neuropathic Pain

Neuropathic pain, characterized by chronic pain resulting from pathological damage to the sensorimotor system, involves neuroinflammation and glial cell activation researchgate.netnih.gov. The spinal cord, particularly astrocytes within it, express FPR2/ALX receptors frontiersin.orgresearchgate.net.

Research indicates LXA4's role in alleviating neuropathic pain:

Reduction of Hyperalgesia and Allodynia: Intrathecal LXA4 injection persistently reduces thermal hyperalgesia and mechanical allodynia following chronic unilateral compression of L4 and L5 dorsal root ganglia (DRGs) in rats nih.gov. It also attenuates mechanical allodynia in mice after spinal cord hemisection researchgate.net.

Suppression of Neuroinflammation: These analgesic effects are associated with the inhibition of the NF-κB signaling pathway and reduced mRNA levels for proinflammatory cytokines (IL-1β, IL-6, TNF-α) in compressed DRGs nih.gov. LXA4 also decreases levels of proinflammatory cytokines and microglial markers in the spinal cord after spinal cord injury (SCI) researchgate.net.

MAPK Pathway Modulation: LXA4 mediates antinociception through the prevention of intracellular MAPK signaling (ERK and JNK phosphorylation) in spinal astrocytes frontiersin.orgharvard.edu.

Table 3: Effects of this compound in Neuropathic Pain Models

| Effect | Mechanism/Associated Factors | Model/Observation | Reference |

| Reduced Thermal Hyperalgesia | Inhibition of NF-κB, reduced IL-1β, IL-6, TNF-α mRNA levels | Chronic unilateral compression of L4 and L5 DRGs in rats | nih.gov |

| Reduced Mechanical Allodynia | Inhibition of NF-κB, reduced IL-1β, IL-6, TNF-α mRNA levels | Chronic unilateral compression of L4 and L5 DRGs in rats; spinal cord hemisection in mice | nih.govresearchgate.net |

| Suppressed Neuroinflammation | Decreased proinflammatory cytokines and microglial markers | Spinal cord after SCI | researchgate.netnih.gov |

| Attenuated MAPK Activation | Prevention of ERK and JNK phosphorylation in spinal astrocytes | Inflammatory pain models | frontiersin.orgharvard.edu |

Subarachnoid Hemorrhage (SAH) and Early Brain Injury

SAH is a severe cerebrovascular disease with high mortality and disability, where early brain injury (EBI) within the first 72 hours is a primary cause of poor outcomes nih.govfrontiersin.orgmdpi.comfrontiersin.org. Neuroinflammation is closely associated with EBI following SAH frontiersin.org.

Studies demonstrate LXA4's protective role in SAH-induced EBI:

Inhibition of Inflammation: Exogenous LXA4 has been shown to reduce inflammation after SAH by activating FPR2 and inhibiting the p38 MAPK signaling pathway mdpi.comresearchgate.netnih.govnih.gov.

Improved Neurological Outcomes: LXA4 decreases brain water content, reduces Evans blue extravasation (indicating BBB integrity), and improves neurological functions, as well as learning and memory ability after SAH nih.gov.

Reduced Neutrophil Infiltration: LXA4 reduces neutrophil infiltration, a key component of the neuroinflammatory response, and suppresses the phosphorylation of p38, IL-1β, and IL-6 nih.gov.

Table 4: Effects of this compound in Subarachnoid Hemorrhage and Early Brain Injury Models

| Effect | Mechanism/Associated Factors | Model/Observation | Reference |

| Inhibited Inflammation | Activation of FPR2, inhibition of p38 MAPK signaling pathway | SAH in rats | mdpi.comresearchgate.netnih.govnih.gov |

| Decreased Brain Water Content | Anti-inflammatory effects | SAH in rats | nih.gov |

| Reduced Evans Blue Extravasation | Improved BBB integrity | SAH in rats | nih.gov |

| Improved Neurological Functions | Anti-inflammatory effects | SAH in rats | nih.gov |

| Reduced Neutrophil Infiltration | Anti-inflammatory effects | SAH in rats | nih.gov |

| Suppressed Pro-inflammatory Cytokines | Reduced phosphorylation of IL-1β, IL-6 | SAH in rats | nih.gov |

Renal Diseases and Fibrosis

Unresolved inflammation is a hallmark of many renal pathologies, leading to excessive tissue damage, fibrosis, and ultimately organ failure researchgate.net. Lipoxins, as specialized pro-resolving mediators, play a vital role in reducing excessive tissue injury and chronic inflammation in the kidneys researchgate.netnih.gov.

Diabetic Kidney Disease (Nephropathy)

Diabetic kidney disease (DKD), or diabetic nephropathy, is a leading cause of end-stage renal disease medscimonit.commedscimonit.com. It is characterized by chronic inflammation and fibrosis medscimonit.comresearchgate.net.

Research indicates that LXA4 and its analogs can attenuate and even reverse DKD progression:

Attenuation of Disease Development: Studies in animal models of DKD show that LXA4 and benzo-LXA4 attenuate the development of the disease, including pro-inflammatory and pro-fibrotic signaling frontiersin.orgresearchgate.net.

Anti-inflammatory and Anti-fibrotic Effects: LXA4 reduces the expression of proinflammatory cytokines such as TNF-α, IL-6, IL-8, and IFN-γ, and ameliorates renal fibrosis by targeting the TGF-β/Smad pathway and ALX/FPR2 medscimonit.commedscimonit.comresearchgate.netfrontiersin.org.

Regulation of EGR-1 Network: Transcriptomic analysis in DKD models identified the activation of the early growth response-1 (EGR-1) network in diabetic pathology, which LXs managed to downregulate, representing an effective treatment to prevent renal inflammation and fibrosis researchgate.netnih.gov.

Improved Renal Function: LXA4 and benzo-LXA4 have been shown to attenuate diabetes-induced increases in creatinine (B1669602) clearance and reduce albuminuria in diabetic ApoE−/− mice nih.gov.

Mesenchymal Stem Cell (MSC) Interaction: MSCs intervention has been shown to prevent DKD progression via the LXA4-ALX/FPR2 axis, inhibiting glomerulosclerosis and proinflammatory cytokines, thus contributing to kidney homeostasis medscimonit.commedscimonit.com. MSC-derived LXA4 can reduce TGF-β and Smad2/Smad3 expression, rescuing the fibrosis process frontiersin.org.

Table 5: Effects of this compound in Diabetic Kidney Disease Models

| Effect | Mechanism/Associated Factors | Model/Observation | Reference |

| Attenuated Disease Development | Inhibition of pro-inflammatory and pro-fibrotic signaling | Diabetic kidney disease animal models (e.g., STZ-treated ApoE−/− mice) | frontiersin.orgresearchgate.netnih.gov |

| Reduced Pro-inflammatory Cytokines | Downregulation of TNF-α, IL-6, IL-8, IFN-γ | DN rats | medscimonit.commedscimonit.comresearchgate.net |

| Ameliorated Renal Fibrosis | Targeting TGF-β/Smad pathway, ALX/FPR2 | DN rats | medscimonit.commedscimonit.comresearchgate.netfrontiersin.org |

| Downregulation of EGR-1 Network | Transcriptional network modulation | Diabetic kidney disease animal models | researchgate.netnih.gov |

| Attenuated Creatinine Clearance | Improved renal function | Diabetic ApoE−/− mice | nih.gov |

| Reduced Albuminuria | Improved renal function | Diabetic ApoE−/− mice | nih.gov |

| MSCs-mediated Protection | LXA4-ALX/FPR2 axis, reduced TGF-β and Smad2/Smad3 expression | DN rats, HBZY-1 cells co-cultured with MSCs | medscimonit.commedscimonit.comfrontiersin.org |

Reversal of Renal Fibrosis

Renal fibrosis is a common pathway to end-stage renal disease, involving excessive proliferation of mesangial cells and deposition of extracellular matrix frontiersin.organnualreviews.org. LXs have distinct pro-resolution and anti-fibrotic properties in renal fibrosis nih.gov.

Key mechanisms and findings in the reversal of renal fibrosis:

Direct Anti-fibrotic Actions: LXA4 attenuates TGF-β1–induced expression of fibronectin, N-cadherin, thrombospondin, and the notch ligand jagged-1 in cultured human proximal tubular epithelial (HK-2) cells nih.govasnjournals.orgmq.edu.au.

miRNA Modulation: LXA4 upregulates the expression of microRNA let-7c, which is suppressed by TGF-β1 frontiersin.orgnih.govasnjournals.orgmq.edu.au. This upregulation of let-7c persists even with subsequent TGF-β1 stimulation when cells are pretreated with LXA4 nih.govasnjournals.orgmq.edu.au. Bioinformatic analysis suggests that let-7c targets several components of the TGF-β1 signaling pathway, including TGFβ receptor type 1 (TGFβR1) nih.govasnjournals.orgmq.edu.au. LXA4-induced let-7c upregulation inhibits both TGFβR1 expression and the response to TGF-β1 nih.govasnjournals.orgmq.edu.au. Overexpression of let-7c mimics LXA4's anti-fibrotic effects nih.govmq.edu.au.

Inhibition of Profibrotic Pathways: LXs attenuate renal fibrosis by diminishing renal apoptosis, TNFα and IFNγ expression, TGF-β and PAI-1 activation, and collagen deposition frontiersin.org. This is achieved through the attenuation of MAPK, Akt, and Smad signaling pathways frontiersin.org. LXA4 can also modulate TGF-β signaling responses in fibroblasts and inhibit TNF-α-mediated endothelial dysfunction annualreviews.org.

PPARγ Activation: LXA4 exerts renoprotective effects by blocking the crosstalk between inflammation and premature senescence in a PPAR-γ-dependent manner, which involves inhibiting the NF-κB-mediated inflammatory response and the p53/p21 senescence pathway nih.gov.

Mesangial Cell Modulation: LXA4 inhibits EGF- and PDGF-stimulated proliferation and counteracts PDGF-induced fibrotic gene expression via FPR2-mediated attenuation of receptor tyrosine kinase activation in renal mesangial cells annualreviews.org.

Table 6: Mechanisms of this compound in Reversal of Renal Fibrosis

| Mechanism | Associated Factors | Model/Observation | Reference |

| Attenuation of TGF-β1-induced Fibrosis | Reduced fibronectin, N-cadherin, thrombospondin, jagged-1 expression | Cultured human proximal tubular epithelial (HK-2) cells | nih.govasnjournals.orgmq.edu.au |

| Upregulation of microRNA let-7c | Suppression of TGF-β1-induced fibrosis, targeting TGFβR1 | HK-2 cells, unilateral ureteral obstruction (UUO) model of renal fibrosis | frontiersin.orgnih.govasnjournals.orgmq.edu.au |

| Inhibition of Pro-inflammatory Mediators | Diminished TNFα, IFNγ expression | Experimental renal fibrosis models | frontiersin.org |

| Attenuation of Profibrotic Pathways | Reduced TGF-β and PAI-1 activation, collagen deposition, MAPK, Akt, Smad signaling | Experimental renal fibrosis models | frontiersin.org |

| PPARγ-dependent Renoprotection | Blocking crosstalk between inflammation and premature senescence, inhibiting NF-κB and p53/p21 pathways | Septic AKI models | nih.gov |

| Modulation of Mesangial Cells | Inhibition of EGF- and PDGF-stimulated proliferation, counteracting PDGF-induced fibrotic gene expression | Renal mesangial cells | annualreviews.org |

Compound Names and PubChem CIDs

Infectious Diseases

This compound exhibits protective effects in various animal models of infection-related inflammation, influencing host immune responses and contributing to disease resolution wikipedia.org.

Viral Infections (e.g., COVID-19)

LXA4 is suggested to be a beneficial biomarker and potential therapeutic option in inflammatory diseases, including viral infections like COVID-19 mdpi.commedrxiv.org. Studies have investigated the role of LXA4 in the context of SARS-CoV-2 infection. In a Spanish cohort of COVID-19 patients, reduced serum levels of LXA4 were observed in deceased patients compared to those with mild or severe disease, suggesting a correlation between increased LXA4 levels and a better prognosis frontiersin.orgresearchgate.netdoaj.org. This indicates that LXA4 may serve as a promising biomarker for predicting survival in patients affected by SARS-CoV-2 and potentially other viruses frontiersin.orgresearchgate.netdoaj.org. Furthermore, a pilot study involving hospitalized patients with non-severe COVID-19 showed that LXA4 levels increased shortly after therapeutic interventions, and these levels correlated with patient aging and inflammatory markers medrxiv.org. LXA4 has also been shown to restore macrophage function impaired by respiratory syncytial virus in transgenic mice deficient in lipoxin synthesis wikipedia.org.

Parasitic Infections (e.g., Malaria, Toxoplasmosis)

LXA4 and its epimers demonstrate protective roles in models of parasitic infections.

Toxoplasmosis: LXA4 acts as an endogenous regulator of IL-12 production and immunopathology during Toxoplasma gondii infection rupress.org. Mice deficient in 5-lipoxygenase (Alox5), an enzyme essential for LXA4 biosynthesis, were more susceptible to the inflammatory and lethal effects of Toxoplasma gondii and exhibited elevated levels of pro-inflammatory cytokines like IL-12 and IFN-γ wikipedia.orgrupress.orgfrontiersin.orgplos.org. Administration of LXA4 rescued these mice from the observed defects wikipedia.org. Sera levels of LXA4 have been observed to rise during Toxoplasma infection and remain elevated in chronic stages, with a lack of LXA4 leading to increased mortality, potentially due to cytokine-mediated tissue injury longdom.org.

Bacterial Infections (e.g., Tuberculosis)

The role of LXA4 in bacterial infections, particularly tuberculosis, is complex and context-dependent.

Tuberculosis: In Mycobacterium tuberculosis (Mtb) infection, the balance between prostaglandin (B15479496) E2 (PGE2) and LXA4 can determine the cellular fate of infected macrophages researchgate.netnih.gov. Virulent Mtb strains strongly induce LXA4 production, which can inhibit cyclooxygenase 2 (COX2) mRNA accumulation, thereby reducing PGE2 biosynthesis researchgate.net. This can lead to macrophage necrosis, a mechanism by which virulent Mtb evades innate immunity and delays adaptive immunity researchgate.net. In contrast, attenuated Mtb strains induce PGE2 production, which promotes macrophage apoptosis, an innate defense mechanism researchgate.net. Studies in 5-lipoxygenase-deficient (Alox5−/−) mice, which are unable to generate LXA4, have shown increased IL-12 and IFN-γ expression and lower bacterial burdens in the lungs during Mtb infection compared to wild-type mice plos.orgnih.govnih.gov. This suggests that lipoxins may negatively regulate protective Th1 responses against mycobacterial infection in vivo, and inhibiting LXA4 biosynthesis could potentially enhance host resistance to Mtb nih.gov. However, LXA4 has also been reported to repress pro-inflammatory responses during the chronic phase of tuberculosis nih.gov. Disease severity in tuberculosis has been associated with a reduced ratio of PGE2/LXA4 foliamedica.bg.

Dermatological Conditions

LXA4 demonstrates significant anti-inflammatory and pro-resolution effects in various dermatological conditions, modulating immune cell functions and promoting tissue repair.

Eczema

LXA4 and its analogs have shown therapeutic potential in the treatment of eczema nih.govacs.org. A randomized controlled trial reported that topical application of 15-epi-LXA4 or a stable analog of LXB4 (15R/S-methyl-LXB4) significantly reduced the severity of eczema in infants wikipedia.orgacs.orgoup.comopenaccessjournals.com. This treatment led to a reduction in severity scores (Severity Scale Score, SSS; Eczema Area and Severity Index, EASI) and improved the quality of life (Infants' Dermatitis Quality of Life Index) similar to a conventional corticosteroid treatment, with no reported clinical adverse events oup.com. LXA4 antagonizes cellular responses evoked by pathogens and pro-inflammatory cytokines, and inhibits the production of various pro-inflammatory mediators, such as leukotrienes and interleukins, which are relevant in the context of eczema oup.com.

General Skin Inflammation

LXA4 plays a crucial role in resolving general skin inflammation by regulating leukocyte trafficking and promoting tissue regeneration mdpi.complos.org. It inhibits the recruitment of neutrophils to inflammatory sites, promotes the chemotaxis of monocytes, and enhances the clearance of apoptotic neutrophils by macrophages dovepress.complos.org. LXA4 also inhibits the production of inflammatory mediators dovepress.com.

In models of skin inflammation, LXA4 and its stable analogs have demonstrated potent local and systemic anti-inflammatory efficacy by down-regulating pro-inflammatory cytokine and chemokine networks aai.org. For instance, LXA4 inhibits the release of histamine (B1213489) during the interaction of mast cells with epithelial cells, and it can restrain mast cell function to inhibit type 2 mediated cutaneous inflammation, which is relevant in allergic inflammatory diseases like atopic dermatitis mdpi.comaai.org.

Furthermore, LXA4 is involved in wound healing processes in the skin. When encapsulated in poly-lactic-co-glycolic acid (PLGA) microparticles (LXA4-MS) to enhance its stability, LXA4 accelerated wound healing in dorsal rat skin lesions, reducing ulcer diameters and decreasing inflammatory cell numbers, myeloperoxidase (MPO) concentration, and metalloproteinase-8 (MMP8) mRNA plos.org. LXA4-MS treatment also increased macrophages and IL-4, suggesting a positive impact on wound healing, and its effects were dependent on interaction with the ALX receptor plos.org. LXA4 has also been shown to ameliorate imiquimod-induced psoriasis-like dermatitis in mice by promoting the regression of inflammation, suppressing the production of inflammatory cytokines like IL-17A, IL-1β, TNF-α, and CCL20 in skin lesions and serum dovepress.com. Additionally, LXA4 and its analog have been found to suppress inflammation in psoriasis by modulating HMGB1 translocation and expression in keratinocytes and in imiquimod-induced psoriasiform dermatitis models nih.gov.

Synthetic Analogs and Mimetics of Lipoxin A4

Rationale for Development: Enhanced Stability and Bioavailability

The primary motivation for developing synthetic analogs of Lipoxin A4 stems from the inherent instability of the natural molecule. Native LXA4 is susceptible to rapid enzymatic degradation in vivo, primarily through oxidation at the C-15 position and reduction at the C13-C14 double bond. nih.govumich.edu This metabolic inactivation significantly shortens its biological half-life, limiting its efficacy as a therapeutic agent. nih.gov

Furthermore, the conjugated tetraene structure of LXA4 is chemically unstable, being sensitive to acid and light, which poses challenges for formulation and storage. nih.govnih.gov To address these issues, researchers have focused on creating analogs with greater metabolic resistance and chemical stability, thereby enhancing their bioavailability and prolonging their therapeutic window. annualreviews.org Modifications are strategically made to the LXA4 structure to protect it from enzymatic breakdown without compromising its ability to bind to and activate its receptor, ALX/FPR2. nih.govmdpi.com

Classification and Generations of this compound Analogs

The development of this compound analogs has progressed through several stages, often categorized into generations, each characterized by specific structural modifications aimed at improving stability and efficacy. annualreviews.org

The initial wave of synthetic analogs focused on preventing the rapid metabolic inactivation of LXA4. annualreviews.org These first-generation compounds incorporated modifications primarily at the omega-end (C-15 to C-20 region) of the molecule to block oxidation. nih.govannualreviews.org Common strategies included the introduction of a methyl group at the C-15 position or the addition of a phenoxy group at C-16. annualreviews.orgmdpi.com These alterations were designed to shield the molecule from degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in its catabolism. mdpi.com While these analogs showed improved resistance to metabolism, they were still susceptible to β-oxidation, which led to a relatively short plasma half-life. annualreviews.orgmdpi.com

To address the issue of β-oxidation observed with the first-generation analogs, a second generation of compounds was developed. annualreviews.org The hallmark of these analogs is the insertion of a 3-oxa group into the upper carbon chain of the molecule. nih.govannualreviews.org This modification was designed to block β-oxidation, further enhancing the metabolic stability and in vivo half-life of the compounds. nih.govnih.gov Second-generation analogs demonstrated efficacy when administered orally, topically, and intravenously in various preclinical models. annualreviews.orgmdpi.com

The third generation of lipoxin analogs introduced a significant structural change by replacing the unstable tetraene core of the native molecule with a more stable benzo-fused ring system. nih.govannualreviews.org This modification not only increased the thermal and chemical stability of the analogs but also simplified their chemical synthesis. nih.govnih.gov These benzo-lipoxin A4 analogs proved to be potent mimetics of LXA4, activating the ALX/FPR2 receptor and demonstrating robust anti-inflammatory and pro-resolving activities, such as increasing macrophage phagocytosis. nih.gov They are resistant to rapid inactivation by eicosanoid oxidoreductases. nih.gov

Building on the concept of replacing the triene core, fourth-generation analogs have incorporated various heteroaromatic systems, such as imidazole, oxazole, and quinoxaline. annualreviews.orgacs.org These substitutions are intended to further refine the pharmacological properties of the analogs, potentially enhancing receptor binding and potency. acs.org The synthesis of these compounds is often more streamlined compared to the complex synthesis of native LXA4. annualreviews.org Initial studies have shown that these heteroaromatic analogs possess potent anti-inflammatory properties in vitro. annualreviews.orgresearchgate.net

Characterization of Key this compound Analogs and Their Properties

Several synthetic analogs of this compound have been extensively studied and have demonstrated significant therapeutic potential in preclinical models.

BML-111

BML-111, also known as 5(S),6(R),7-trihydroxyheptanoic acid methyl ester, is a this compound analog and a potent agonist for the this compound receptor (ALX/FPR2). medchemexpress.comabcam.comnih.gov It has been shown to possess anti-inflammatory, anti-angiogenic, and antitumor properties. medchemexpress.comamegroups.org In cellular studies, BML-111 inhibits the migration of leukocytes. medchemexpress.com Research has also indicated its ability to suppress tumor growth and angiogenesis in vivo. medchemexpress.comamegroups.org Furthermore, BML-111 has been observed to modulate the renin-angiotensin system and protect against acute kidney injury. medchemexpress.com

Benzo-Lipoxin A4

The benzo-lipoxin A4 analogs represent a significant advancement in the development of stable LXA4 mimetics. nih.gov By replacing the chemically labile tetraene unit with a benzo-fused ring, these compounds exhibit enhanced thermal and metabolic stability. nih.govnih.gov They are potent agonists of the ALX/FPR2 receptor and effectively mimic the pro-resolving actions of native LXA4, including the stimulation of macrophage phagocytosis of apoptotic neutrophils. nih.gov In preclinical models of inflammation, benzo-LXA4 analogs have been shown to reduce neutrophil infiltration and the production of pro-inflammatory cytokines. nih.govresearchgate.net Their improved stability and potent bioactivity make them promising candidates for therapeutic development. nih.gov

15-epi-Lipoxin A4 Stable Analogs

Aspirin (B1665792) can trigger the endogenous production of 15-epi-Lipoxin A4 (also known as Aspirin-Triggered Lipoxin or ATL), an epimer of LXA4 that is more resistant to enzymatic degradation than LXA4 itself. rupress.orgnih.gov This discovery spurred the development of stable analogs of 15-epi-LXA4 to further enhance its therapeutic properties. rupress.orgsemanticscholar.org These analogs, such as 15-epi-16-phenoxy-LXA4, were designed to resist metabolic inactivation and have demonstrated potent anti-inflammatory effects. rupress.orgsemanticscholar.org They have been shown to inhibit neutrophil infiltration in models of acute inflammation with a potency comparable to the corticosteroid dexamethasone. rupress.orgsemanticscholar.org These stable analogs effectively compete for binding at the LXA4 receptor and are valuable tools for investigating the anti-inflammatory and pro-resolving pathways activated by aspirin. rupress.orgsemanticscholar.org

Table of Key this compound Analogs and Their Properties

| Analog | Generation | Key Structural Modification | Notable Properties |

|---|---|---|---|

| 15-(R/S)-methyl-LXA4 | First | Methyl group at C-15 | Resists dehydrogenation; retains bioactivity. pnas.orgharvard.edu |

| 16-phenoxy-LXA4 | First | Phenoxy group at C-16 | Resists metabolic inactivation; inhibits neutrophil infiltration. rupress.orgsemanticscholar.org |

| 3-oxa-LXA4 analogs (e.g., ZK-994) | Second | Insertion of a 3-oxa group | Resistant to β-oxidation; improved pharmacokinetic profile. nih.govnih.gov |

| Benzo-Lipoxin A4 | Third | Replacement of tetraene core with a benzo-fused ring | Enhanced chemical and metabolic stability; potent ALX/FPR2 agonist. nih.govnih.gov |

| BML-111 | - | 5(S),6(R),7-trihydroxyheptanoic acid methyl ester | Potent ALX/FPR2 agonist; anti-inflammatory and antitumor effects. medchemexpress.comabcam.comnih.gov |

| 15-epi-16-phenoxy-LXA4 | - | Phenoxy group at C-16 of 15-epi-LXA4 | Stable analog of aspirin-triggered lipoxin; potent anti-inflammatory activity. rupress.orgsemanticscholar.org |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been crucial in guiding the design of more stable and potent LXA4 analogs. The LXA4 molecule can be conceptually divided into three regions: the upper carbon chain, the triene core, and the lower carbon chain, all of which have been targets for chemical modification. annualreviews.org

Modifications to the lower carbon chain have aimed to prevent metabolic inactivation via dehydrogenation at the C-15 hydroxyl group and ω-oxidation at C-20. annualreviews.orgnih.gov Early strategies involved the introduction of bulky groups, such as a methyl group at C-15 or a phenoxy group at C-16, which sterically hinder the dehydrogenase enzyme. annualreviews.orgnih.gov For instance, 15(R/S)-methyl-LXA4 and 16-phenoxy-LXA4 were found to be more potent than native LXA4 in stimulating monocyte chemotaxis and adherence. nih.govharvard.edu

The conjugated triene system is another site of metabolic vulnerability and chemical instability. nih.gov A significant advancement in analog design was the replacement of this labile tetraene unit with more stable aromatic or heteroaromatic ring systems. researchgate.netnih.govacs.org Benzo-LXA4 analogs, where a benzene (B151609) ring replaces part of the triene core, have demonstrated enhanced chemical and metabolic stability while exhibiting potent anti-inflammatory properties. nih.govnih.gov Further exploration into heteroaromatic substitutions has led to the development of pyridino-, oxazolo-, imidazolo-, and quinoxalino-containing mimetics. nih.govacs.org These heteroaromatic systems can offer improved potency, potentially through enhanced hydrogen bonding with the this compound receptor, ALX/FPR2. annualreviews.orgnih.govacs.org

The upper carbon chain has also been modified to increase resistance to β-oxidation. nih.gov For example, the introduction of a 3-oxa group has been shown to improve in vivo stability. annualreviews.org

Table 1: Structure-Activity Relationships of Selected this compound Analogs

| Analog | Structural Modification | Impact on Activity/Stability | Reference |

|---|---|---|---|

| 15(R/S)-methyl-LXA4 | Methyl group at C-15 | More potent than LXA4 in stimulating THP-1 cell adherence. nih.govharvard.edu | nih.govharvard.edu |

| 16-phenoxy-LXA4 | Phenoxy group at C-16 | More potent than LXA4 for monocyte chemotaxis. nih.govharvard.edu | nih.govharvard.edu |

| Benzo-LXA4 | Benzene ring replaces the triene core | Enhanced chemical and metabolic stability with potent anti-inflammatory properties. nih.govnih.gov | nih.govnih.gov |

| Imidazolo-LXA4 | Imidazole ring replaces the triene core | Potently attenuated LPS-induced NF-κB activity. nih.govacs.org | nih.govacs.org |

| (R)-6 (QNX-sLXm) | Quinoxaline ring replaces the triene core | Most efficacious and potent anti-inflammatory compound among a tested series. nih.gov | nih.gov |

| 3-oxa-LXA4 | Oxygen atom in the upper chain | Enhanced chemical and metabolic stability. annualreviews.orgnih.gov | annualreviews.orgnih.gov |

Chemical and Stereoselective Synthetic Pathways for Analogs

The synthesis of stable LXA4 analogs often involves convergent and stereoselective strategies to construct the key structural features of the target molecules. nih.govnih.gov For aromatic analogs, palladium-mediated cross-coupling reactions, such as the Suzuki and Heck couplings, are frequently employed to connect the aromatic core with the upper and lower side chains. researchgate.netnih.govnih.gov

For instance, the synthesis of benzo-LXA4 analogs has been achieved through a convergent route involving iterative palladium-mediated cross-couplings. nih.gov Similarly, the synthesis of aromatic LXA4 and LXB4 analogs has utilized a combination of Sharpless epoxidation, Pd-mediated Heck coupling, and diastereoselective reduction to establish the correct stereochemistry. researchgate.netnih.gov The asymmetric synthesis of quinoxaline-containing LXA4 mimetics has been accomplished using a strategy that sets the required stereochemistry through a combination of using a chiral pool starting material (2-deoxy-d-ribose) and asymmetric ketone hydrogenation. nih.govacs.org